molecular formula C6H8O B088355 2,3-Dimethylfuran CAS No. 14920-89-9

2,3-Dimethylfuran

Cat. No. B088355
CAS RN: 14920-89-9
M. Wt: 96.13 g/mol
InChI Key: FJSKXQVRKZTKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylfuran is a methyl substituted furan . The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .


Synthesis Analysis

The production methods of 2,3-Dimethylfuran have been introduced aiming to put the commercial interest of 2,3-Dimethylfuran in . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylfuran includes a C=C double bond and ring enol ether .


Chemical Reactions Analysis

The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .


Physical And Chemical Properties Analysis

2,3-Dimethylfuran has a molecular weight of 96.13 g/mol . It has a computed XLogP3-AA of 1.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 0, an Exact Mass of 96.057514874 g/mol, a Monoisotopic Mass of 96.057514874 g/mol, a Topological Polar Surface Area of 13.1 Ų, a Heavy Atom Count of 7, and a Formal Charge of 0 .

Scientific Research Applications

  • Biofuel and Additive Applications : DMF shows promise as a biofuel or additive in automotive applications. Its pyrolysis and oxidation have been studied in detail, highlighting its potential for use in diesel and spark ignition engines (Alexandrino et al., 2015).

  • Combustion Characteristics : Research comparing the combustion characteristics of DMF with other fuels like gasoline and ethanol reveals its superior knock suppression ability and thermal efficiency. It has been noted for its potential in direct-injection spark-ignition engines (Wang et al., 2013).

  • Laminar Burning Characteristics : Studies on the laminar burning characteristics of DMF and iso-octane blends indicate higher laminar flame speeds for DMF, especially at higher equivalence ratios. This suggests potential advantages for DMF in combustion processes (Wu et al., 2012).

  • Chemical Kinetic Modeling : An experimental and kinetic modeling study on DMF flames shows detailed species profiles and suggests a revised DMF model for improved predictions in combustion simulations (Liu et al., 2015).

  • Synthetic Routes : Efficient synthetic routes for 2,3-Dimethylfuran and its derivatives have been developed, highlighting its potential for scalable production (Végh et al., 1990).

  • Biomass-derived Chemical Production : DMF has been identified as a key biomass-derived chemical for biofuel production and as an intermediate for polymers, with novel pathways for its production from biomass-derived intermediates being explored (Dutta & Mascal, 2014).

  • Environmental and Health Considerations : While DMF is considered a green biofuel, some studies indicate potential genotoxic effects, suggesting the need for further toxicological studies (Fromowitz et al., 2012).

Safety And Hazards

2,3-Dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Target Organs - Respiratory system .

properties

IUPAC Name

2,3-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKXQVRKZTKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027759
Record name 2,3-Dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylfuran

CAS RN

14920-89-9, 28802-49-5
Record name Furan, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-Dimethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylfuran
Reactant of Route 2
2,3-Dimethylfuran
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylfuran
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylfuran
Reactant of Route 5
2,3-Dimethylfuran
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylfuran

Citations

For This Compound
410
Citations
B Çetinkaya, I Özdemir, C Bruneau… - Journal of Molecular …, 1997 - Elsevier
A variety of neutral arene-ruthenium-carbenes of type (arene)RuCl 2 (=C(NR)CH 2 CH 2 NR) have been used for the catalytic transformation of (Z)-3-methylpent-2-en-4-yn-1-ol into 2,3-…
Number of citations: 127 www.sciencedirect.com
İ Özdemir, B Yiğit, B Çetinkaya, D Ülkü, MN Tahir… - Journal of …, 2001 - Elsevier
1,1′,3,3′-Tetrakis(p-dimethylaminobenzyl)-2,2′-biimidazolidinylidene, L 2 R (R=CH 2 C 6 H 4 NMe 2 -p) which contains four peripheral NMe 2 substituents, was obtained from 4-…
Number of citations: 119 www.sciencedirect.com
D Végh, P Zalupsky, J Kováč - Synthetic Communications, 1990 - Taylor & Francis
A laboratory, multigram (1000 g in an hour) preparation procedure for 2, 3-dimethylfuran, based on the frequently repeated thermal cyclization of (Z) 3-methyl-2-penten-4-yn-1-ol, as …
Number of citations: 30 www.tandfonline.com
B Çetinkaya, I Özdemir, C Bruneau… - European Journal of …, 2000 - Wiley Online Library
Fourteen ruthenium(II) complexes of the type [RuCl 2 (η 6 ‐arene)L], (arene = 1,4‐MeC 6 H 4 Pr i or C 6 Me 6 ; L = benzimidazole derivative in which the NH group is substituted by N‐…
SM Aschmann, N Nishino, J Arey… - Environmental science & …, 2011 - ACS Publications
Furan and alkylfurans are present in the atmosphere from direct emissions and in situ formation from other volatile organic compounds. The OH radical-initiated reactions of furan and …
Number of citations: 54 pubs.acs.org
S RODMAR, B RODMAR, AA Khan… - ACTA CHEMICA …, 1966 - actachemscand.org
The signs and magnitudes of the methyl-methyl couplings in 2, 3-dimethylthiophene, 2, 3-dimethylfuran and 3-iodo-2, 5-dimethylfuran have been determined by the selective …
Number of citations: 10 actachemscand.org
SM Aschmann, N Nishino, J Arey… - The Journal of Physical …, 2014 - ACS Publications
Products of the gas-phase reactions of OH radicals with furan, furan-d 4 , 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran have been investigated in the presence of NO using …
Number of citations: 39 pubs.acs.org
V Cadierno, J Díez, J García-Álvarez, J Gimeno… - Dalton …, 2006 - pubs.rsc.org
Reactions of [PdCl2(COD)] with 1 equiv. of the iminophosphorane-phosphine ligands Ph2PCH2P{NP(O)(OR)2}Ph2 (R = Et 1, Ph 2) lead to the novel Pd(II) derivatives cis-[PdCl2(κ2-(P,N…
Number of citations: 18 pubs.rsc.org
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
The reaction was carried out in a 100-ml distillation flask having a side neck holding a thermometer which reached to the bottom of the flask.; the side tube of the flask was wide and …
Number of citations: 0 link.springer.com
B Çetinkaya, B Alici, I Özdemir, C Bruneau… - Journal of …, 1999 - Elsevier
The complexes RuCl 2 (L 1 )(arene) (3–4) (L1=HCNCH 2 CH 2 NR, R=Et, arene=p-MeC 6 H 4 CHMe 2 or C 6 Me 6 ) and RuCl 2 (L 2 )(arene) (5–6) (L 2 =HCNCH 2 CH 2 CH 2 NR, …
Number of citations: 47 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.